![molecular formula C7H8N2O3 B2965393 7-甲基-2,3-二氢吡唑并[5,1-b]恶唑-6-羧酸 CAS No. 1239844-56-4](/img/structure/B2965393.png)

7-甲基-2,3-二氢吡唑并[5,1-b]恶唑-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

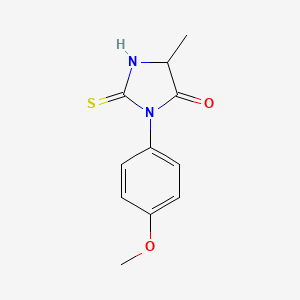

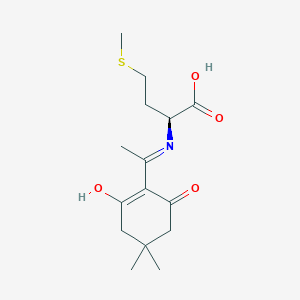

“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is a white to yellow solid .

Synthesis Analysis

Oxazole derivatives, including “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid”, have been synthesized for their wide spectrum of biological activities . The synthesis of oxazolines, a related class of compounds, has been extensively studied, with various synthetic protocols based on substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” includes a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The InChI code for this compound is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Chemical Reactions Analysis

While specific chemical reactions involving “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” are not available, oxazole derivatives are known to participate in a variety of reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis

“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a white to yellow solid . Its molecular weight is 168.15 , and its InChI code is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .科学研究应用

抗菌活性

研究表明,具有恶唑取代基的化合物,包括与 7-甲基-2,3-二氢吡唑并[5,1-b]恶唑-6-羧酸相似的结构,表现出显着的抗菌活性。例如,Cooper、Klock、Chu 和 Fernandes(1990 年)的一项研究表明,具有恶唑取代基的喹诺酮对革兰氏阳性菌的体外抗菌活性高于革兰氏阴性菌 (Cooper、Klock、Chu 和 Fernandes,1990 年)。

血管紧张素 II 受体拮抗剂

Shiota 等人(1999 年)报道了吡唑并[1,5-a]嘧啶衍生物的合成,它们是有效的体外血管紧张素 II 拮抗剂。这些与 7-甲基-2,3-二氢吡唑并[5,1-b]恶唑-6-羧酸结构相关的化合物在心血管研究领域显示出前景 (Shiota 等人,1999 年)。

碳酸酐酶同工型的抑制

Sitaram 等人(2014 年)对包括 7-甲基-2,3-二氢吡唑并[5,1-b]恶唑-6-羧酸在内的新型杂环化合物的研究突出了它们在抑制碳酸酐酶同工型方面的潜力。这些化合物对不同的人类碳酸酐酶同工型表现出不同程度的抑制作用,表明在癌症和青光眼治疗中具有潜在应用 (Sitaram 等人,2014 年)。

合成和转化

恶唑羧酸衍生物的合成和转化,包括与 7-甲基-2,3-二氢吡唑并[5,1-b]恶唑-6-羧酸相似的化合物,是一个活跃的研究领域。Prokopenko 等人(2010 年)合成了这些化合物的各种功能衍生物,展示了在有机合成领域的多功能性和潜在应用 (Prokopenko、Pil'o、Vasilenko 和 Brovarets,2010 年)。

缓蚀

Yadav 等人(2016 年)的研究探索了使用与 7-甲基-2,3-二氢吡唑并[5,1-b]恶唑-6-羧酸在结构上相似的吡唑衍生物作为缓蚀剂。他们的研究表明,在酸性溶液中对低碳钢具有显着的抑制效率,表明在工业防腐中的潜在应用 (Yadav、Gope、Kumari 和 Yadav,2016 年)。

属性

IUPAC Name |

7-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(7(10)11)8-9-2-3-12-6(4)9/h2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLBHAVNAKZPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N(CCO2)N=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)